molecular formula C10H14ClNOS B2962791 6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride CAS No. 191608-15-8

6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride

Cat. No.: B2962791
CAS No.: 191608-15-8
M. Wt: 231.74
InChI Key: XUMLSAIFGRALOB-UHFFFAOYSA-N
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Description

The compound “6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride” belongs to a class of compounds known as coumarins or benzopyran-2-ones . These are a group of naturally occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .


Synthesis Analysis

The synthesis of coumarin systems has been a focus for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of coumarin systems . For example, two series of analogs of 6,7-aryl/hetaryl coumarins have been synthesized using Suzuki–Miyaura cross-coupling reaction .


Molecular Structure Analysis

Coumarins have a simple structure with a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The chemical reactions of coumarins are diverse and depend on the specific structure of the compound . For example, 2-cyano-4-oxo-3-phenyl-3,4-dihydro-2H-furo[3,2-c]chromene-2-carboxylates were synthesized using a one-pot multi-component reaction strategy .

Scientific Research Applications

Synthesis Applications

6-Methylsulfanyl-3,4-dihydro-2H-chromen-4-amine hydrochloride is involved in various synthesis processes. For instance, it is used in the efficient synthesis of 1,2,4-dithiazolidine-3,5-diones, which are valuable as amino protecting groups for the synthesis of peptides, glycopeptides, and PNA. These dithiazolidines also function as masked isocyanates and sulfurization reagents (Barany et al., 2005).

Chemical Reactions

The compound participates in various chemical reactions, such as amine exchange reactions with amino acids, leading to the formation of new chemical entities. This demonstrates its role in facilitating diverse chemical transformations (Sun Min’yan’ et al., 2010).

Development of Functionalized Compounds

It is instrumental in developing functionalized chromenones through heteroannulation and C-N/C-S/C-O bond formation with different nucleophiles. This showcases its versatility in the formation of a range of functional groups, which is crucial in medicinal chemistry and material science (Savant et al., 2011).

Structural Studies

Studies on the crystal and molecular structure of related compounds, like 4-(4-Bromophenyl)-2-methylamino-3-nitro-5,6,7,8-tetrahydro-4H-chromen-5-one, provide insights into the structural aspects of this chemical class. Such studies are essential for understanding the chemical behavior and potential applications of these compounds (Narayanan et al., 2013).

Catalysis and Kinetic Studies

The compound is used in studies related to catalysis and kinetic resolutions, as seen in the research involving methyl 6-(methoxycarbonylmethyl)sulfanyl-1,4-dihydropyridine-3-carboxylates. Such research is crucial for understanding reaction mechanisms and developing efficient synthetic pathways (Andzans et al., 2013).

Novel Heterocyclic Systems

It also plays a role in the synthesis of novel heterocyclic systems. For example, derivatives like 2-{[(5-Hydroxy-2-oxo-2H-chromen-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile lead to the formation of unique heterocyclic structures, demonstrating its utility in expanding the diversity of chemical structures (Bondarenko et al., 2016).

Mechanism of Action

The mechanism of action of coumarins is diverse and depends on their specific structure and the biological system in which they are acting . They have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .

Safety and Hazards

The safety and hazards of a specific coumarin compound would depend on its exact structure. For example, a related compound, (3,4-Dihydro-2H-chromen-6-ylmethyl)amine hydrochloride, has been classified as Acute Tox. 4 Oral according to the GHS07 hazard classification .

Future Directions

The future directions in the research of coumarins are likely to continue to focus on the synthesis of new derivatives and the investigation of their biological activities . The development of green synthesis methods and the investigation of the structure-activity relationship (SAR) among the series are also important areas of research .

Properties

IUPAC Name

6-methylsulfanyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS.ClH/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10;/h2-3,6,9H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMLSAIFGRALOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)OCCC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191608-15-8
Record name 6-(methylsulfanyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride
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